4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Sulfonylation: The 3,4-dihydroquinoline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-fluorobenzo[d]thiazole: The sulfonylated intermediate is coupled with 4-fluorobenzo[d]thiazole using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Benzamide: Finally, the benzamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
Medically, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide has potential as a therapeutic agent. It could be explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s sulfonyl and benzamide groups are likely critical for binding to these targets, while the fluorobenzo[d]thiazole unit may enhance its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-nitrobenzo[d]thiazol-2-yl)benzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c24-18-7-3-9-20-21(18)25-23(31-20)26-22(28)16-10-12-17(13-11-16)32(29,30)27-14-4-6-15-5-1-2-8-19(15)27/h1-3,5,7-13H,4,6,14H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVXOHJZJWUTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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